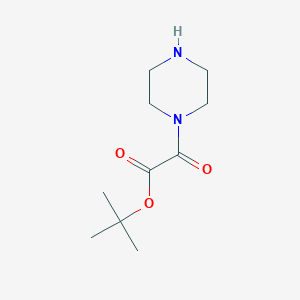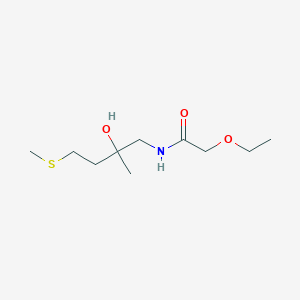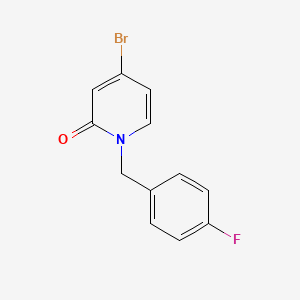![molecular formula C12H11ClN2OS B2498396 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol CAS No. 195002-80-3](/img/structure/B2498396.png)
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol involves several chemical reactions and starting materials. For instance, the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate showcases the chemical pathways used to obtain similar compounds. These derivatives were characterized by various spectroscopic methods, including 1H NMR, 13C NMR, IR, and mass spectroscopy, alongside elemental analysis and single-crystal X-ray diffraction to study their molecular structures (Stolarczyk et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including those similar to 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol, has been extensively analyzed through single-crystal X-ray diffraction. These studies reveal the conformation of the molecules and the interactions, such as hydrogen bonding, that contribute to their stability and properties. For example, the analysis of the crystal structure and cytotoxic activity of 5-methyl-4-thiopyrimidine derivatives provides insights into the molecular conformation and the impact of different substituents on the pyrimidine ring (Stolarczyk et al., 2018).
Chemical Reactions and Properties
The chemical properties of pyrimidine derivatives are influenced by their molecular structure, as evidenced by their reactivity and the types of chemical reactions they undergo. The synthesis processes often involve steps like alkylation, cyclocondensation, and reactions with various reagents to introduce different functional groups. These chemical reactions not only highlight the synthetic versatility of pyrimidine compounds but also their potential reactivity in further chemical transformations.
Physical Properties Analysis
The physical properties of 2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol and its derivatives, such as solubility, melting point, and crystal structure, are directly related to their molecular structure. The presence of different substituents on the pyrimidine ring can significantly affect these properties, influencing their behavior in different environments and their suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are key aspects of the compound's chemistry. These properties are determined by the functional groups present in the molecule and their electronic effects on the pyrimidine ring. Understanding these properties is essential for predicting the behavior of these compounds in chemical reactions and their interactions with biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of 4-thiopyrimidine derivatives, including those similar to the requested compound, has been extensively studied. These compounds exhibit different hydrogen-bond interactions and crystal structures, demonstrating the significance of substituents on the pyrimidine ring in determining their physical and chemical properties (Stolarczyk et al., 2018).
- Aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives have shown pathways of synthesis and some of their salt forms exhibited fungicidal activity, highlighting the potential application of such compounds in agricultural science (Erkin et al., 2016).
Cytotoxic and Antiviral Activities
- Research into novel 5-methyl-4-thiopyrimidine derivatives, closely related to the requested compound, has explored their cytotoxic activities against various cancer cell lines, providing insights into their potential as chemotherapeutic agents (Stolarczyk et al., 2018).
- The antiviral activities of phosphonomethoxyalkoxy pyrimidines, which are structurally related to the requested compound, have been studied, showing inhibition of herpes and retroviruses, suggesting potential applications in antiviral drug development (Holý et al., 2002).
Molecular and Spectroscopic Investigations
- Spectroscopic studies have been conducted on compounds similar to "2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol," providing detailed insights into their molecular structures and potential as chemotherapeutic agents through molecular docking studies (Alzoman et al., 2015).
Agricultural Applications
- Some derivatives have been reported to exhibit pronounced stimulating action on plant growth, suggesting applications in agriculture to enhance crop yields (Yengoyan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c1-8-5-11(16)15-12(14-8)17-7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVLHTDUSYRGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorobenzyl)sulfanyl]-6-methylpyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)
![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)



![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2498327.png)

![6-(4-benzylpiperazin-1-yl)-1-methyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498329.png)
![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)

![3-[(2-Chloropyridin-4-yl)formamido]-2-phenylpropanoic acid](/img/structure/B2498332.png)